L-Mannitol, specifically referred to as L-Mannitol, 1,2,5,6-tetradeoxy-2,5-bis(((1,1-dimethylethoxy)carbonyl)amino)-1,6-diphenyl-, is a complex organic compound belonging to the class of sugar alcohols. It is derived from mannose and is commonly used in both scientific research and clinical applications. L-Mannitol serves various functions, including acting as an osmotic diuretic and a low-calorie sweetener due to its poor absorption in the intestines. The compound is classified as a small molecule with investigational and approved uses in medicine .
L-Mannitol can be sourced from natural products such as fruits and vegetables, where it occurs naturally. Industrially, it is synthesized from fructose through hydrogenation processes. The classification of L-Mannitol includes:
L-Mannitol is recognized under various synonyms including D-mannitol, manna sugar, and mannitol .
The synthesis of L-Mannitol typically involves the hydrogenation of fructose. This process can be summarized in the following steps:
The molecular structure of L-Mannitol features several hydroxyl (-OH) groups attached to a hexane backbone. Its structural representation can be depicted as follows:
The three-dimensional structure can be visualized using molecular modeling software or databases that provide structural data .
L-Mannitol participates in various chemical reactions typical of sugar alcohols:
These reactions are significant in both synthetic organic chemistry and biochemistry .
L-Mannitol functions primarily as an osmotic diuretic. Its mechanism of action involves:
The onset of action typically occurs within 15 minutes post-administration, with effects lasting up to eight hours.
L-Mannitol exhibits several notable physical and chemical properties:
These properties are crucial for its applications in pharmaceuticals and food industries .
L-Mannitol has diverse applications across various fields:
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